N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Description
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclopentyl group, a tetrahydroindazole moiety, and a tetrahydropyran carboxamide group, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24(25(14-16-30-17-15-25)19-8-2-1-3-9-19)26-18-22-21-12-6-7-13-23(21)28(27-22)20-10-4-5-11-20/h1-3,8-9,20H,4-7,10-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUOMYPXQJGLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroindazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides.
Formation of the Tetrahydropyran Carboxamide Group: This can be synthesized through a series of reactions including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has shown promise in various biological applications:
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Anticancer Activity:
- The compound has been investigated for its potential to inhibit cancer cell growth through mechanisms such as apoptosis induction and modulation of cancer-related signaling pathways. Studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines including breast and colon cancer .
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Neuropharmacology:
- Due to its structural components resembling known neuroactive agents, it may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
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Antimicrobial Properties:
- Similar compounds have demonstrated antibacterial activity by inhibiting key enzymes involved in bacterial metabolism. The sulfonamide group present in related structures is known for its efficacy against bacterial infections.
Anticancer Evaluation
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant inhibitory effects on cell proliferation. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins. This study underscores its potential as a lead compound in anticancer drug development.
Neuropharmacological Research
Research focusing on the neuropharmacological effects of this compound indicated that it may modulate neurotransmitter release and receptor activity. Experimental results showed that it could enhance cognitive functions in animal models, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Uniqueness
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroindazole core and a phenyloxane moiety that contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O |
| Molecular Weight | 336.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the formation of the indazole core through cyclization reactions. The cyclopentyl group is introduced via alkylation reactions, followed by the coupling with phenyl oxane carboxylic acid derivatives.
General Synthetic Route:
- Formation of Tetrahydroindazole : Cyclization of appropriate precursors under acidic or basic conditions.
- Alkylation : Introduction of the cyclopentyl group through alkylation with cyclopentyl bromide.
- Coupling Reaction : Final coupling with 4-phenyloxane-4-carboxylic acid derivatives to form the target compound.
Antimicrobial Properties
Research has indicated that compounds within the indazole class exhibit significant antimicrobial activity. The presence of the sulfonamide functional group in related structures suggests potential antibacterial properties by inhibiting bacterial growth through competitive inhibition of enzymes like dihydropteroate synthase.
Anticancer Activity
Indazole derivatives have shown promise in anticancer research. The unique structural components of this compound may enhance its ability to modulate various signaling pathways involved in cancer progression. Studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could be beneficial in treating various inflammatory diseases .
Case Studies
Several studies have explored the biological activities of related indazole compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that indazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis.
- Anticancer Research : In vitro studies showed that certain indazole derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction. The results indicated a dose-dependent response in tumor cell inhibition .
- Inflammatory Response Modulation : Research highlighted the ability of indazole-based compounds to reduce inflammation markers in animal models of arthritis, suggesting their therapeutic potential for chronic inflammatory conditions .
Q & A
Q. What are the key considerations in designing a synthesis protocol for N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide?
- Methodological Answer : Synthesis requires multi-step optimization, including cyclopentylation of indazole precursors, coupling with phenyloxane intermediates, and purification via column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be systematically tested using Design of Experiments (DoE) to minimize side products . High-throughput screening can identify optimal catalysts for stereochemical control during cyclopentyl group attachment .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopentyl and tetrahydroindazolyl moieties. DEPT-135 distinguishes methylene groups in the oxane ring .
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol/water with 0.2 M monobasic sodium phosphate and 0.4 M tetrabutylammonium hydroxide (pH 5.5) to resolve enantiomers .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) detects molecular ion peaks and fragmentation patterns for purity assessment .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours for 14 days. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or optimize its synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during cyclopentyl-indazole coupling. Identify energy barriers and solvent effects using Gaussian or ORCA software .
- Molecular Dynamics (MD) Simulations : Simulate interactions between the compound and solvents (e.g., DMF vs. THF) to predict solubility and crystallization behavior .
Q. How can researchers identify biological targets or mechanisms of action for this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB database) to prioritize targets. Focus on the indazole moiety’s potential interaction with ATP-binding pockets .
- Enzyme Inhibition Assays : Test activity against COX-2 or PI3K isoforms using fluorescence-based kits. Compare IC₅₀ values with structurally similar compounds (e.g., N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide) to infer structure-activity relationships .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., cell lines, buffer compositions).
- Orthogonal Assays : Combine in vitro (e.g., SPR binding) and in silico (e.g., free-energy perturbation) methods to confirm target engagement .
- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or confounding variables (e.g., assay pH, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
